An In-Depth Technical Guide to 4-Pyridineacetic Acid Hydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4-Pyridineacetic Acid Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Pyridineacetic acid hydrochloride (also known as 4-Pyridylacetic acid hydrochloride).[1][2] It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Chemical and Physical Properties
4-Pyridineacetic acid hydrochloride is a white to off-white solid, crystalline powder under standard conditions.[3][4] It is the hydrochloride salt of 4-Pyridineacetic acid, a pyridine derivative with a carboxylic acid functional group.[3] This salt form enhances its stability and solubility in aqueous solutions.
Table 1: Physicochemical Properties of 4-Pyridineacetic Acid Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₂ | [1][2] |
| Molecular Weight | 173.60 g/mol | [1][2] |
| CAS Number | 6622-91-9 | [1][2] |
| Appearance | White to off-white solid powder | [3] |
| Melting Point | 141 °C (decomposes) | [5] |
| Solubility | Soluble in water, methanol, and dimethyl sulfoxide.[3] Slightly soluble in ethanol.[6] | |
| pKa | Approximately 4.5 (for the parent acid) | [6] |
Structural Identifiers:
-
IUPAC Name: 2-pyridin-4-ylacetic acid;hydrochloride[1]
-
SMILES: C1=CN=CC=C1CC(=O)O.Cl[1]
-
InChI: InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H[1]
Synthesis and Manufacturing
The primary synthetic route to 4-Pyridineacetic acid hydrochloride involves the hydrolysis of 2-(pyridin-4-yl)acetonitrile.[3] This method is efficient and yields the target compound in high purity.
Experimental Protocol: Synthesis of 4-Pyridineacetic Acid Hydrochloride
-
Dissolution: Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.[3] The use of a co-solvent system is crucial for ensuring the solubility of both the starting material and the inorganic base.
-
Hydrolysis: Add an excess of solid potassium hydroxide (KOH) to the solution.[3] The reaction mixture is then heated to 90°C for several hours. The excess strong base facilitates the complete hydrolysis of the nitrile group to a carboxylate salt.
-
Solvent Removal: After the reaction is complete, remove the ethanol via vacuum distillation.[3] This step is necessary to prevent interference in the subsequent acidification and isolation steps.
-
Acidification: Dilute the remaining aqueous solution with water and adjust the pH to 4-5 using 2 N hydrochloric acid (HCl).[3] This protonates the carboxylate and the pyridine nitrogen, forming the hydrochloride salt. Careful pH control is critical to ensure complete precipitation of the product without forming the free base.
-
Isolation: Concentrate the acidified aqueous phase under reduced pressure to crystallize the 4-Pyridineacetic acid hydrochloride.[3] The resulting white solid can be collected by filtration.
Caption: Synthesis of 4-Pyridineacetic acid hydrochloride.
Chemical Reactivity and Applications
The reactivity of 4-Pyridineacetic acid hydrochloride is dictated by its two primary functional groups: the pyridine ring and the carboxylic acid. This dual functionality makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.
Reactions of the Pyridine Ring
The pyridine ring can undergo hydrogenation to form the corresponding piperidine derivative. This reaction is often carried out using a platinum metal catalyst.[3]
-
Reaction Setup: In a high-pressure reaction vessel, combine 4-Pyridineacetic acid hydrochloride and Platinum(IV) oxide (PtO₂).[3]
-
Solvent Addition: Add acetic acid as the solvent.[3]
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi and agitate the mixture.[3]
-
Work-up: After the reaction, carefully release the excess pressure and filter the mixture to remove the catalyst.[3]
-
Isolation: Concentrate the filtrate to obtain a semi-solid, which is then triturated with diethyl ether to induce precipitation. The resulting solid is washed and dried to yield 4-piperidineacetic acid hydrochloride.[3]
Caption: Hydrogenation of 4-Pyridineacetic acid hydrochloride.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can participate in standard reactions such as esterification and amidation.[6] These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.
Applications in Drug Development and Materials Science
4-Pyridineacetic acid hydrochloride is a key intermediate in the synthesis of a variety of bioactive molecules and functional materials.
-
Pharmaceuticals: It serves as a building block for synthesizing anti-tumor and antibacterial drugs.[4][6] For instance, it is used in the preparation of highly tumor-selective organometallic ruthenium(II)-Arene complexes.[5]
-
Pesticides: This compound is utilized in the synthesis of various pesticide molecules.[3]
-
Ligand Synthesis: It is employed in the creation of pyridine-containing nitrogen ligands for coordination chemistry.[3]
-
Materials Science: 4-Pyridineacetic acid can coordinate with metal ions to form Metal-Organic Frameworks (MOFs), which have potential applications in gas adsorption, separation, and catalysis.[4][6]
Analytical Characterization
The identity and purity of 4-Pyridineacetic acid hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as peaks corresponding to the pyridine ring.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of 4-Pyridineacetic acid hydrochloride and for monitoring reaction progress.[7][8] A common method involves a C18 column with a mobile phase of acetonitrile and water with a formic acid buffer, and UV detection at 270 nm.[7]
Safety and Handling
4-Pyridineacetic acid hydrochloride is considered hazardous and requires careful handling in a laboratory setting.
-
Hazards: It is known to cause skin and serious eye irritation.[1][9] It may also cause respiratory irritation.[1] The compound is harmful if swallowed or inhaled.[9][10]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][11] A dust mask should be used to avoid inhalation.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[9][10] It is hygroscopic and should be protected from moisture.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
References
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4-Pyridineacetic acid hydrochloride | C7H8ClNO2 | CID 81097 - PubChem - NIH. [Link]
-
HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]
-
4-Pyridineacetic Acid - Pipzine Chemicals. [Link]
-
3-Pyridylacetic acid hydrochloride - SIELC Technologies. [Link]
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- 4. 4-Pyridineacetic Acid: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]
- 5. 4-Pyridineacetic acid hydrochloride | 6622-91-9 [chemicalbook.com]
- 6. 4-Pyridineacetic Acid|Research Chemical|CAS 28356-58-3 [benchchem.com]
- 7. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 8. 3-Pyridylacetic acid hydrochloride | SIELC Technologies [sielc.com]
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